molecular formula C12H7ClF3NO B3034619 3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 197565-66-5

3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine

Cat. No. B3034619
M. Wt: 273.64 g/mol
InChI Key: JHFQIWDOKUTRBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multiple steps, including heterodiene cycloaddition, Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis. For instance, the synthesis of 3-aroyl-2-(trifluoromethyl)pyridines with ω-hydroxyalkyl groups is achieved through heterodiene cycloaddition of 3-(trifluoroacetyl)chromones with cyclic enol ethers, followed by transformation into functionalized pyridines . Another example is the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for a herbicide, which is synthesized from nicotinamide through a series of reactions with an overall yield of 48.7% .

Molecular Structure Analysis

The molecular structure of chloro-trifluoromethyl pyridines is often characterized by spectroscopic methods such as FT-IR, NMR, and X-ray diffraction analysis. For example, the structure of 2-chloro-6-(trifluoromethyl)pyridine has been characterized by FT-IR and NMR, and its structural parameters and vibrational frequencies have been computed using various computational methods . X-ray diffraction analysis has also been used to establish the structures of endo-cycloadducts in related compounds .

Chemical Reactions Analysis

Chlorotrifluoromethyl pyridines can undergo various chemical reactions, including photostimulated SRN1 reactions with nucleophiles, leading to carbon-carbon coupling and the formation of heterobiaryl derivatives . The reactivity of these compounds is influenced by the presence of electron-withdrawing groups and the position of the substituents on the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-trifluoromethyl pyridines can be deduced from spectroscopic data and computational studies. For instance, the vibrational wavenumbers, chemical shifts, and electronic absorption spectra of 2-chloro-6-(trifluoromethyl)pyridine have been computed and compared with experimental data. Solvent effects on excitation energies and chemical shifts have also been studied using computational models . Additionally, the antimicrobial activities of these compounds have been tested, indicating potential biological applications .

Scientific Research Applications

Synthesis and Chemical Properties

3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine, a chemical compound with distinct properties, is utilized in various synthesis reactions due to its unique structure. Liu Guang-shen (2014) analyzed the synthesis reaction principles of a closely related compound, highlighting the importance of the pyridine ring's N atom and the electron-withdrawing group's presence for successful side-chain chlorination. This study suggests that compounds like 3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine could be pivotal in synthesizing specific herbicides and pharmaceuticals due to their reactive chloro- and fluoro- groups (Liu Guang-shen, 2014).

Structural Analysis and Applications

Structural analysis of similar compounds has been a focus in research to understand their potential applications. For instance, the crystal structure of fluazinam, a fungicide containing elements of the compound's structure, reveals significant insights into its interaction and stability, offering a basis for developing new fungicides and related compounds with enhanced properties (Youngeun Jeon, Jineun Kim, Sangjin Lee, & Tae Ho Kim, 2013).

Material Science Applications

In material science, compounds with similar structures have been synthesized for specific applications. For example, a new type of pyridine-containing aromatic diamine monomer was developed for producing fluorinated polyimides with excellent solubility and thermal stability. Such research indicates that 3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine could serve as a building block in creating high-performance materials due to its fluorinated phenyl group and reactive sites (Tao Ma, Shujiang Zhang, Yan-feng Li, Fengchun Yang, Chenliang Gong, & J. Zhao, 2010).

Environmental Impact and Degradation

Understanding the environmental impact and degradation pathways of chlorinated aromatic compounds is crucial. Research on chlorinated phenoxy acids, which share structural similarities with 3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine, sheds light on their atmospheric chemistry and potential formation of toxic by-products. Such studies are essential for assessing the environmental safety of using such compounds in agricultural and industrial applications (T. Murschell & D. Farmer, 2018).

Safety And Hazards

The safety information for “3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The future directions for “3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine” and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

3-chloro-2-[3-(trifluoromethyl)phenoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO/c13-10-5-2-6-17-11(10)18-9-4-1-3-8(7-9)12(14,15)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFQIWDOKUTRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine

Synthesis routes and methods

Procedure details

7.68 g of sodium hydride dispersion (ca. 50 percent in mineral oil) was washed with pentane under nitrogen and 100 ml of N,N-dimethylformamide was then added. 21.92 g (135 mmol) of 3-(trifluoromethyl)phenol was added dropwise over 30 minutes at room temperature. The resulting phenate solution was added dropwise over 2 hours, under nitrogen, to a solution of 20.1 g (136 mmol) of 2,3-dichloropyridine in 80 ml of N,N-dimethylformamide, heated to 120° C. After 3 hours of reaction time, the mixture was cooled to room temperature, the sodium chloride which had precipitated out was filtered off and the filtrate was concentrated. The residue was extracted with toluene and 0.1N hydrochloric acid and the organic phase was washed with saturated sodium chloride solution and concentrated. The oily residue was distilled under vacuum. The yield was 24.75 g (67 percent) of a colorless oil, content (GC): 99.7 percent. Other data concerning the product was:
Quantity
21.92 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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